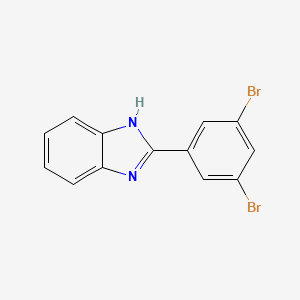
2-(3,5-dibromophenyl)-1H-Benzimidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,5-dibromophenyl)-1H-Benzimidazole is a chemical compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dibromophenyl)-1H-Benzimidazole typically involves the condensation of o-phenylenediamine with 3,5-dibromobenzaldehyde under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the mixture is heated to facilitate the formation of the benzimidazole ring.
Industrial Production Methods
For industrial-scale production, the process may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can also enhance the scalability and reproducibility of the synthesis.
化学反应分析
Types of Reactions
2-(3,5-dibromophenyl)-1H-Benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced benzimidazole derivatives.
Substitution: The bromine atoms in the phenyl ring can be substituted with other nucleophiles, such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3), to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzimidazole derivatives.
科学研究应用
2-(3,5-dibromophenyl)-1H-Benzimidazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its anticancer activity, particularly in the development of new chemotherapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-(3,5-dibromophenyl)-1H-Benzimidazole involves its interaction with various molecular targets and pathways. For example, in anticancer research, the compound has been shown to inhibit the activity of mitochondrial thioredoxin reductase (TrxR), leading to the accumulation of reactive oxygen species (ROS) and the induction of apoptosis in cancer cells . The presence of bromine atoms enhances the compound’s ability to interact with specific enzymes and proteins, thereby modulating their activity.
相似化合物的比较
Similar Compounds
2-(3,5-dichlorophenyl)-1H-Benzimidazole: Similar structure but with chlorine atoms instead of bromine.
2-(3,5-difluorophenyl)-1H-Benzimidazole: Contains fluorine atoms, which can alter the compound’s reactivity and biological activity.
2-(3,5-dimethylphenyl)-1H-Benzimidazole: Methyl groups replace the bromine atoms, affecting the compound’s steric and electronic properties.
Uniqueness
2-(3,5-dibromophenyl)-1H-Benzimidazole is unique due to the presence of bromine atoms, which confer distinct reactivity and biological activity compared to its analogs. The bromine atoms enhance the compound’s ability to participate in halogen bonding and other interactions, making it a valuable scaffold for the development of new drugs and materials.
属性
分子式 |
C13H8Br2N2 |
|---|---|
分子量 |
352.02 g/mol |
IUPAC 名称 |
2-(3,5-dibromophenyl)-1H-benzimidazole |
InChI |
InChI=1S/C13H8Br2N2/c14-9-5-8(6-10(15)7-9)13-16-11-3-1-2-4-12(11)17-13/h1-7H,(H,16,17) |
InChI 键 |
DQTATYHCERQJOM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC(=C3)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[8-(3,4-Dimethoxyanilino)imidazo[1,2-a]pyrazin-6-yl]-2-methylbenzamide](/img/structure/B13978880.png)

![2-[1-(3-Chloro-benzyl)-piperidin-4-yl]-1H-benzoimidazole](/img/structure/B13978895.png)
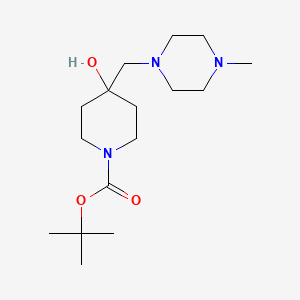
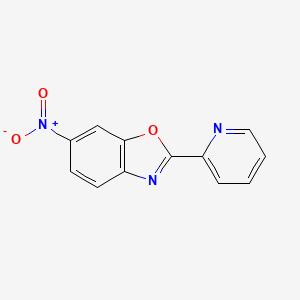
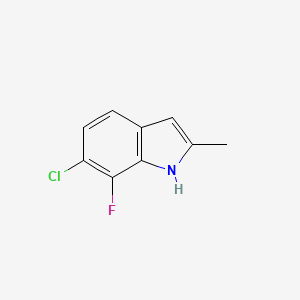
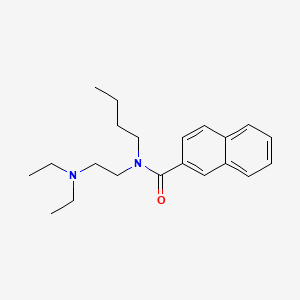
![N-Methylimidazo[1,2-a]pyridin-2-amine dihydrochloride](/img/structure/B13978931.png)

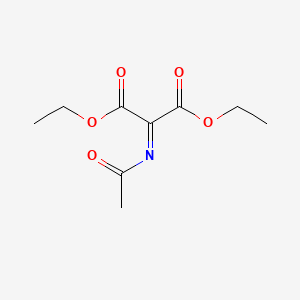
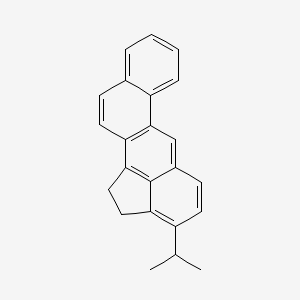

![1-Methoxy-6-azaspiro[2.5]octane](/img/structure/B13978965.png)
